molecular formula C6H8N2NaO3S+ B12660804 3-Amino-4-hydroxybenzenesulphonamide, sodium salt CAS No. 85237-55-4

3-Amino-4-hydroxybenzenesulphonamide, sodium salt

Cat. No.: B12660804
CAS No.: 85237-55-4
M. Wt: 211.20 g/mol
InChI Key: AIPHMTDLICSNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a sodium salt derivative of sulfanilamide, a well-known sulfonamide antibiotic. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxybenzenesulphonamide, sodium salt typically involves the sulfonation of aniline derivatives followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxybenzenesulphonamide, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-amino-4-hydroxybenzenesulphonamide, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: This compound is used in biochemical assays and as a reagent in various biological experiments.

    Medicine: It serves as a precursor for the synthesis of sulfonamide antibiotics, which are used to treat bacterial infections.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxybenzenesulphonamide, sodium salt involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: The parent compound of 3-amino-4-hydroxybenzenesulphonamide, sodium salt, used as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

    Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its solubility and reactivity compared to other sulfonamides. This makes it particularly useful in various chemical and biological applications where these properties are advantageous.

Properties

CAS No.

85237-55-4

Molecular Formula

C6H8N2NaO3S+

Molecular Weight

211.20 g/mol

IUPAC Name

sodium;3-amino-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H8N2O3S.Na/c7-5-3-4(12(8,10)11)1-2-6(5)9;/h1-3,9H,7H2,(H2,8,10,11);/q;+1

InChI Key

AIPHMTDLICSNMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.